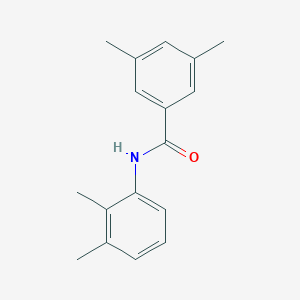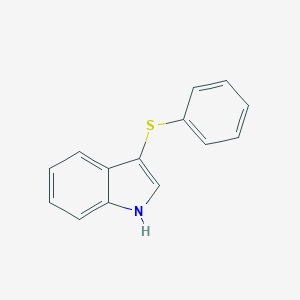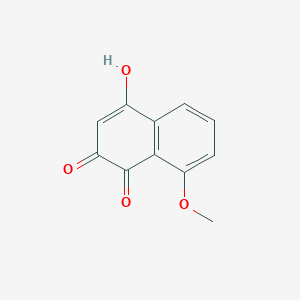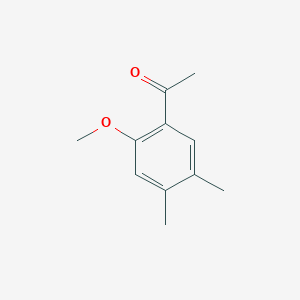
N-(2,3-dimethylphenyl)-3,5-dimethylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,3-dimethylphenyl)-3,5-dimethylbenzamide, also known as Dibenzoylmethane (DBM), is a small molecule that belongs to the class of chalcones. It is widely used in scientific research because of its unique chemical properties and potential biological activities.
Mécanisme D'action
The mechanism of action of DBM is not fully understood. However, it has been suggested that DBM exerts its biological activities by modulating various signaling pathways, including the NF-κB, MAPK, and PI3K/Akt pathways. DBM has also been shown to inhibit the activity of enzymes such as COX-2 and MMPs, which are involved in inflammation and tumor progression.
Biochemical and Physiological Effects
DBM has been shown to have various biochemical and physiological effects. It has been reported to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. DBM has also been shown to reduce oxidative stress by increasing the activity of antioxidant enzymes such as SOD and CAT. In addition, DBM has been shown to inhibit the proliferation and migration of cancer cells and induce apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
DBM has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes and reach intracellular targets. It is also stable and can be easily synthesized. However, DBM has some limitations for lab experiments. It has low solubility in water, which can make it difficult to use in cell culture experiments. In addition, DBM can be toxic at high concentrations, which can limit its use in vivo.
Orientations Futures
For the study of DBM include the development of DBM derivatives, investigation of its potential use in combination with other drugs, and exploration of its role in the regulation of the gut microbiome.
Méthodes De Synthèse
DBM can be synthesized using various methods, including Claisen-Schmidt condensation, Aldol condensation, and Michael addition. The most commonly used method for synthesizing DBM is Claisen-Schmidt condensation. This method involves the reaction of 2,3-dimethylbenzaldehyde with 3,5-dimethylbenzoyl chloride in the presence of a base such as sodium hydroxide.
Applications De Recherche Scientifique
DBM has been extensively studied for its potential biological activities. It has been shown to possess anti-inflammatory, antioxidant, antitumor, and anti-aging properties. DBM has also been investigated for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and osteoporosis.
Propriétés
Numéro CAS |
701224-94-4 |
|---|---|
Formule moléculaire |
C17H19NO |
Poids moléculaire |
253.34 g/mol |
Nom IUPAC |
N-(2,3-dimethylphenyl)-3,5-dimethylbenzamide |
InChI |
InChI=1S/C17H19NO/c1-11-8-12(2)10-15(9-11)17(19)18-16-7-5-6-13(3)14(16)4/h5-10H,1-4H3,(H,18,19) |
Clé InChI |
RKUCHQSNAYBWJE-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)NC(=O)C2=CC(=CC(=C2)C)C)C |
SMILES canonique |
CC1=C(C(=CC=C1)NC(=O)C2=CC(=CC(=C2)C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[1-(Benzenesulfonyl)indol-2-yl]-pyridin-3-ylmethanone](/img/structure/B184284.png)




![4-Imidazo[1,2-a]pyridin-2-ylbenzonitrile](/img/structure/B184293.png)

![3-[(4-Formyl-2-methoxyphenoxy)methyl]benzoic acid](/img/structure/B184296.png)





